N-1,3-benzodioxol-5-yl-N'-(3,4-dichlorobenzyl)thiourea
Overview
Description
N-1,3-benzodioxol-5-yl-N'-(3,4-dichlorobenzyl)thiourea is a useful research compound. Its molecular formula is C15H12Cl2N2O2S and its molecular weight is 355.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.9996542 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Activity
N-1,3-benzodioxol-5-yl-N'-(3,4-dichlorobenzyl)thiourea derivatives have been explored for their potential in anticancer therapy. Synthesized thiourea compounds, including those with benzo[d][1,3]dioxol-5-yl moieties, have shown significant cytotoxic effects against various cancer cell lines, such as HepG2, HCT116, and MCF-7. These compounds exhibit potent antitumor activities, with some demonstrating stronger effects than standard drugs like doxorubicin. Notably, their selectivity towards cancer cells over normal cells highlights their therapeutic potential (Al-Harbi, El-Sharief, & Abbas, 2019).
Computational Studies for Anticancer Properties
Computational studies on Bis-(1-(benzoyl)-3-methyl thiourea) Platinum (II) complex derivatives, including those containing 1,3-benzodioxol-5-yl moieties, have shown promising interactions as anticancer agents. These studies, involving molecular docking and dynamics simulations, aim to identify compounds with more stable interactions and lower binding energies than cisplatin. Such research underscores the potential of these complexes in treating various cancers, including breast, lung, and prostate cancers (Ruswanto, Mardianingrum, Nofianti, Fizriani, & Siswandono, 2023).
Antimicrobial Activity
Thiourea derivatives, including this compound, have also been studied for their antimicrobial properties. These compounds show selective and effective antimicrobial activities against a range of pathogenic bacteria and fungi. The activity spectrum and minimal inhibitory concentration (MIC) values vary, indicating the potential of these compounds as antimicrobial agents, especially against multidrug-resistant infections (Limban, Chifiriuc, Missir, Chiriţă, & Bleotu, 2008).
Spectroscopic and Quantum Mechanical Investigations
Spectroscopic and quantum mechanical investigations provide insights into the electronic structure and vibrational spectra of this compound. These studies, using density functional theory (DFT), help understand the molecule's properties, including HOMO-LUMO energy gaps and hyperpolarizability. Such research is crucial for the spectral detection technology and further analysis of the compound's structure (Ragamathunnisa M, Revathi M, & Jasmine Vasantha Rani E, 2015).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(3,4-dichlorophenyl)methyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2S/c16-11-3-1-9(5-12(11)17)7-18-15(22)19-10-2-4-13-14(6-10)21-8-20-13/h1-6H,7-8H2,(H2,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZLULPVRGESSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=S)NCC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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